

Commercial Suppliers and Technical Guide for High-Purity Hydrochlorothiazide-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hydrochlorothiazide-d2

Cat. No.: B602472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity deuterated Hydrochlorothiazide (**Hydrochlorothiazide-d2**), including their product specifications. It also details relevant experimental protocols for the analysis of this stable isotope-labeled standard, a critical tool in pharmacokinetic and bioanalytical studies.

Introduction to Hydrochlorothiazide-d2

Hydrochlorothiazide-d2 is a deuterated form of Hydrochlorothiazide, a widely used thiazide diuretic for treating hypertension and edema. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, renders the molecule heavier. This mass difference allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the unlabeled analyte allows for the correction of matrix effects and variations in sample processing, leading to more accurate and precise quantification of Hydrochlorothiazide in biological matrices.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer high-purity **Hydrochlorothiazide-d2** for research and development purposes. The table below summarizes the product specifications from several key suppliers. It is important to note that purity and isotopic enrichment can vary

between batches, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Chemical Purity	Isotopic Enrichment
MedChem Express	Hydrochlorothiazid-d2	1219798-89-6	C ₇ H ₆ D ₂ CIN O ₄ S ₂	299.75	98.89% [1]	Not specified
Cayman Chemical	Hydrochlorothiazide-3,3-d2	1219798-89-6	C ₇ H ₆ D ₂ CIN O ₄ S ₂	299.8	≥98% [2]	≥99% deuterated forms (d1-d2); ≤1% d0 [2]
LGC Standards	Hydrochlorothiazide-d2	1219798-89-6	C ₇ H ₆ D ₂ CIN O ₄ S ₂	299.75	>95% (HPLC) [3]	Not specified
Clearsynth	Hydrochlorothiazide-d2	1219798-89-6	C ₇ H ₆ D ₂ CIN O ₄ S ₂	299.75	Not less than 90% (HPLC) [1]	Not specified
Simson Pharma	Hydrochlorothiazide D2	1219798-89-6	C ₇ H ₆ D ₂ CIN O ₄ S ₂	299.75	Accompanied by Certificate of Analysis [4]	Not specified
Pharmaffiliates	Hydrochlorothiazide-d2	1219798-89-6	C ₇ H ₆ D ₂ CIN O ₄ S ₂	299.75	Not specified	Not specified
Acanthus Research	Hydrochlorothiazide-D2,15N2	58-93-5 (unlabeled)	C ₇ H ₆ D ₂ CIN ¹⁵ N ₂ O ₄ S ₂	Not specified	Not specified	Not specified
Biosynth	Hydrochlorothiazide-d2	1219798-89-6	C ₇ H ₆ D ₂ CIN O ₄ S ₂	299.75 g/mol	Not specified	Not specified
Toronto Research	Hydrochlorothiazide-	1219798-89-6	C ₇ H ₆ D ₂ CIN O ₄ S ₂	299.75	Not specified	Not specified

Chemicals d2
(TRC)

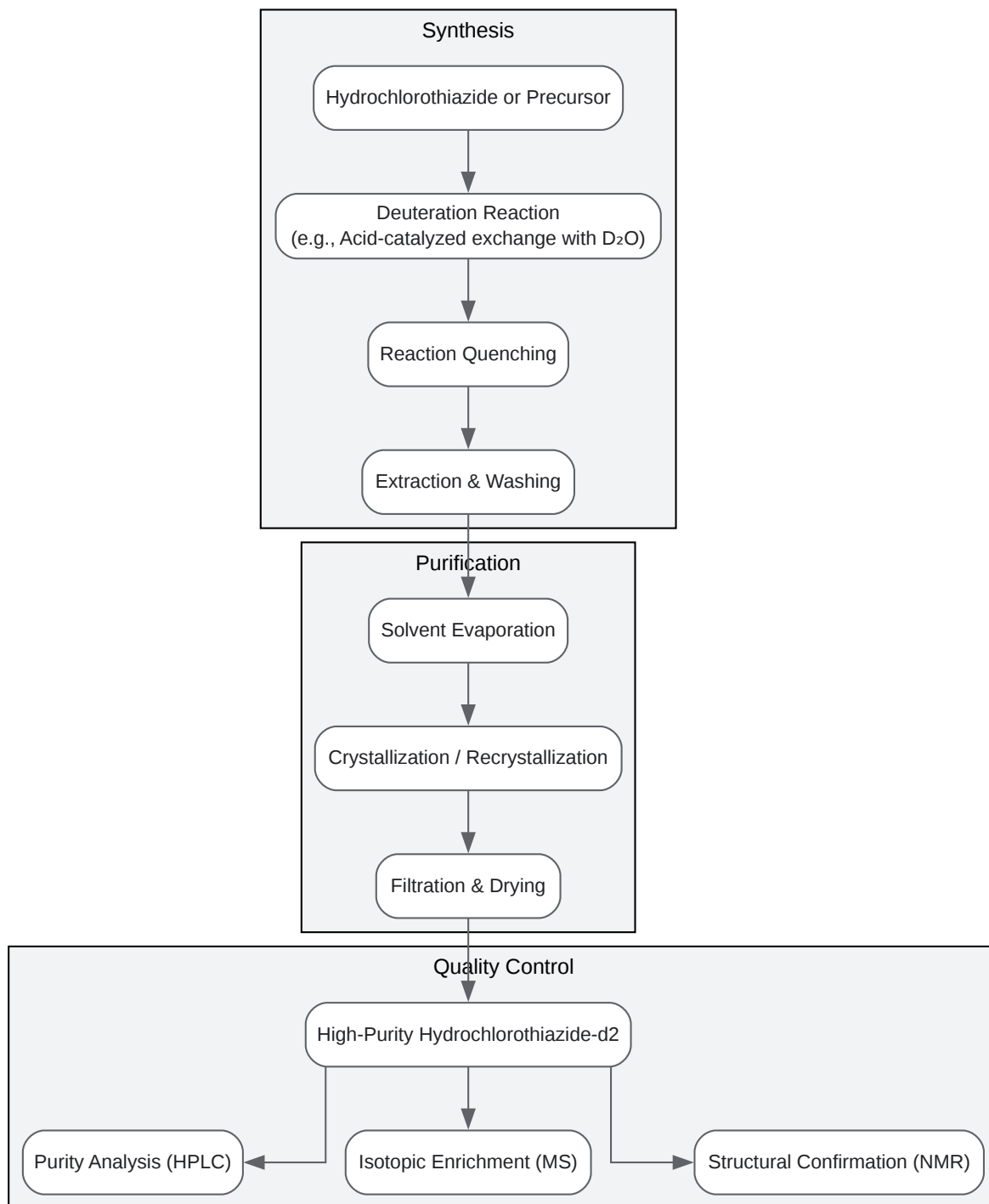
Note: Some suppliers, like Acanthus Research, also offer multi-labeled variants of Hydrochlorothiazide, including those with ^{13}C and ^{15}N isotopes, which can be useful in specific mass spectrometry applications.

Synthesis of Hydrochlorothiazide-d2

While specific, proprietary synthesis methods for commercially available **Hydrochlorothiazide-d2** are not publicly disclosed, a general understanding of the synthetic approach can be derived from the literature on deuteration of aromatic compounds. A common strategy involves hydrogen-deuterium exchange reactions on a suitable precursor or on the final Hydrochlorothiazide molecule itself.

One plausible approach involves the acid-catalyzed hydrogen-deuterium exchange of the protons on the aromatic ring and/or other exchangeable protons. This can be achieved by treating the starting material with a deuterated acid in a deuterated solvent, such as D_2SO_4 in D_2O , under elevated temperatures. Another general method for deuterating aromatic compounds is through transition metal-catalyzed H/D exchange using D_2 gas or D_2O .

The following diagram illustrates a generalized workflow for the synthesis and purification of a deuterated active pharmaceutical ingredient (API) like **Hydrochlorothiazide-d2**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis, purification, and quality control of **Hydrochlorothiazide-d2**.

Experimental Protocols for Quality Control

The quality of **Hydrochlorothiazide-d2** is assessed through a combination of analytical techniques to determine its chemical purity, isotopic enrichment, and structural integrity. Below are representative protocols for these key analyses.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating **Hydrochlorothiazide-d2** from its potential impurities and degradation products. The following is a general protocol adapted from published methods for Hydrochlorothiazide analysis.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

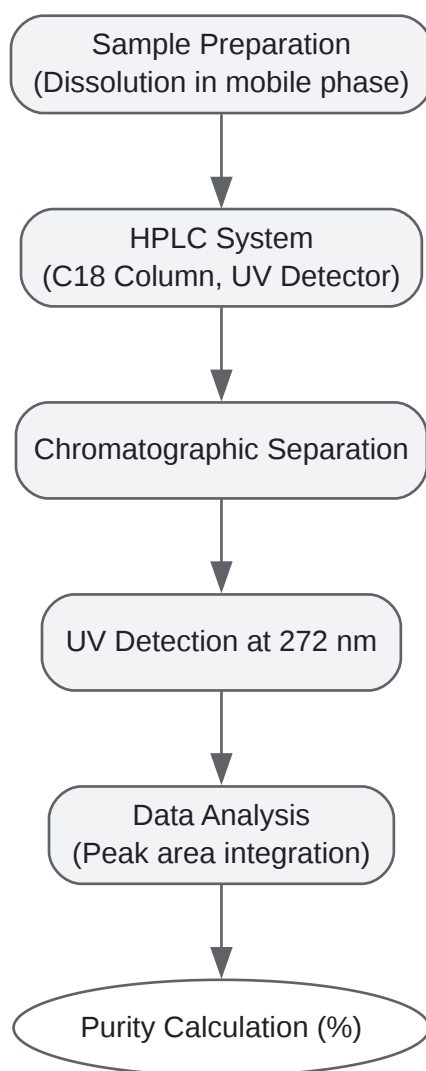
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic
- Orthophosphoric acid
- Water (HPLC grade)

Procedure:

- **Mobile Phase Preparation:** Prepare a buffer solution of 0.025 M potassium phosphate monobasic in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is

a mixture of this buffer and acetonitrile, often in a gradient elution to ensure good separation. A typical starting gradient could be 90:10 (Buffer:Acetonitrile) moving to a higher acetonitrile concentration over the run.

- Standard Solution Preparation: Accurately weigh and dissolve **Hydrochlorothiazide-d2** in a suitable solvent, such as methanol or a mixture of the mobile phase, to a known concentration (e.g., 100 µg/mL).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Mobile Phase: Gradient of phosphate buffer (pH 3.0) and acetonitrile
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 µL
 - Detection Wavelength: 272 nm
 - Column Temperature: Ambient or controlled at 25 °C
- Analysis: Inject the standard solution and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.



[Click to download full resolution via product page](#)

Caption: Workflow for the determination of chemical purity of **Hydrochlorothiazide-d2** by HPLC.

Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.

Instrumentation:

- Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

- Sample Preparation: Prepare a dilute solution of **Hydrochlorothiazide-d2** in a suitable solvent (e.g., acetonitrile/water).
- MS Analysis: Infuse the sample directly or inject it into the LC-MS system. Acquire full-scan mass spectra in a suitable ionization mode (positive or negative).
- Data Analysis:
 - Identify the molecular ion cluster of **Hydrochlorothiazide-d2**.
 - Measure the relative intensities of the monoisotopic peak (M+0) and the peaks corresponding to the deuterated species (M+1, M+2, etc.).
 - Calculate the isotopic enrichment by comparing the observed isotopic distribution to the theoretical distribution for a given level of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the molecular structure and the position of the deuterium labels.

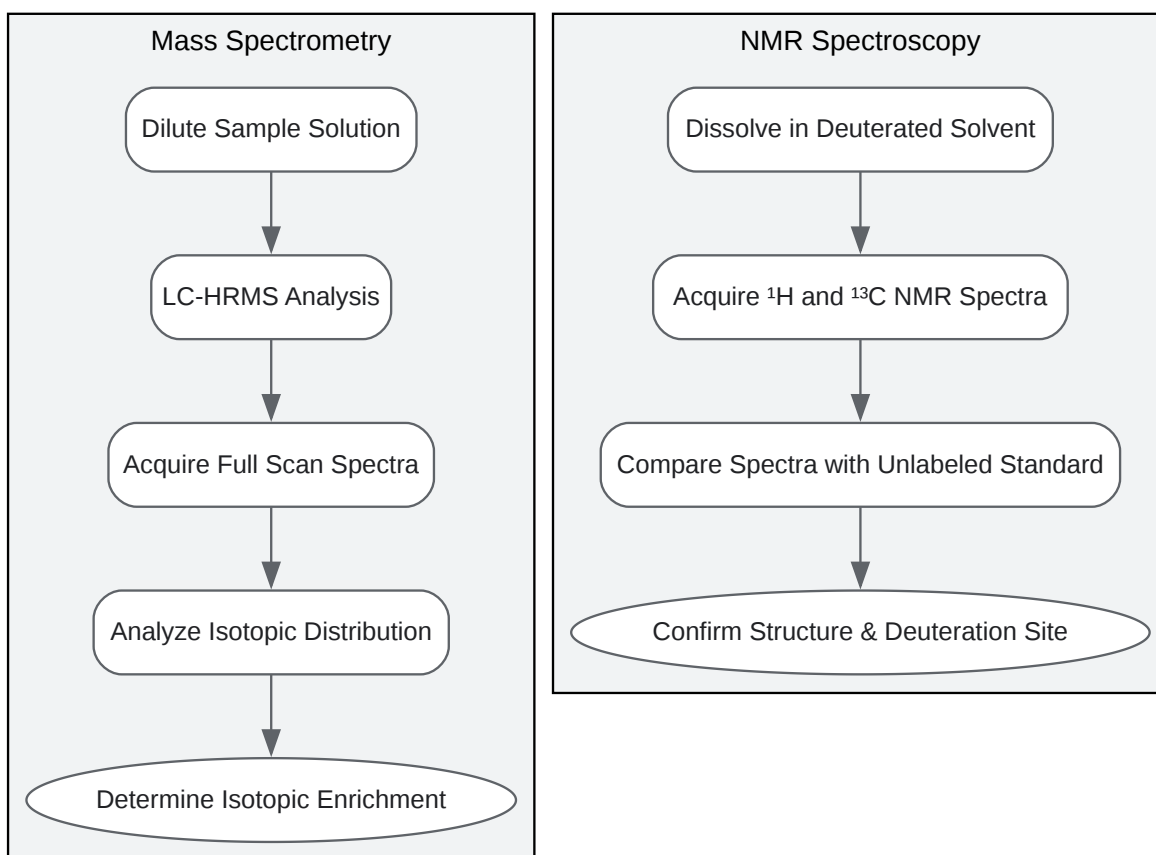
Instrumentation:

- High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve an accurately weighed amount of **Hydrochlorothiazide-d2** in a suitable deuterated solvent (e.g., DMSO- d_6).
- NMR Analysis: Acquire ^1H and ^{13}C NMR spectra.
- Data Analysis:

- In the ^1H NMR spectrum, the absence or reduced intensity of signals at specific chemical shifts, compared to the spectrum of unlabeled Hydrochlorothiazide, confirms the location of deuterium substitution.
- The ^{13}C NMR spectrum should be consistent with the expected structure of Hydrochlorothiazide.



[Click to download full resolution via product page](#)

Caption: Workflow for isotopic enrichment and structural confirmation of **Hydrochlorothiazide-d2**.

Conclusion

High-purity **Hydrochlorothiazide-d2** is readily available from several commercial suppliers and serves as an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical bioanalysis. The selection of a suitable supplier should be based on the required purity, isotopic enrichment, and the availability of comprehensive analytical documentation. The experimental protocols outlined in this guide provide a framework for the quality assessment of **Hydrochlorothiazide-d2**, ensuring the reliability and accuracy of quantitative analytical methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]
- 2. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 3. Hydrochlorothiazide-d2 | CAS 1219798-89-6 | LGC Standards [lgcstandards.com]
- 4. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity Hydrochlorothiazide-d2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602472#commercial-suppliers-of-high-purity-hydrochlorothiazide-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com